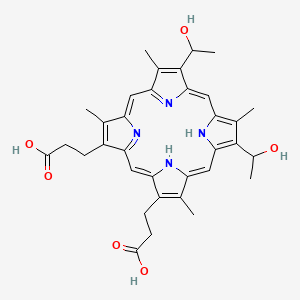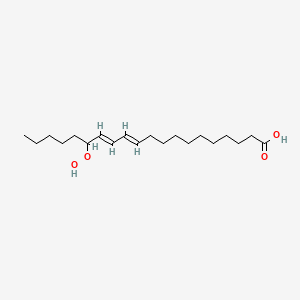
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxy fatty acid derived from eicosapentaenoic acid It is a lipid hydroperoxide that plays a significant role in various biochemical pathways, including inflammation and cell signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the oxidation of eicosapentaenoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific positions on the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a controlled temperature to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express lipoxygenase enzymes. These microorganisms are grown in bioreactors under optimized conditions to maximize the yield of the desired hydroperoxy fatty acid.
Chemical Reactions Analysis
Types of Reactions
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid peroxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroperoxy group, often requiring acidic or basic conditions.
Major Products Formed
Oxidation: Leads to the formation of lipid peroxides and aldehydes.
Reduction: Produces hydroxyl fatty acids.
Substitution: Results in the formation of new functionalized fatty acids.
Scientific Research Applications
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of lipoxygenases and cyclooxygenases, leading to the production of various eicosanoids that play roles in inflammation and immune responses. The compound can also induce oxidative stress, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar structural features but different biological activities.
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid: Another hydroperoxy fatty acid with distinct enzymatic pathways and functions.
Uniqueness
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific position of hydroperoxy group and its role in producing specific eicosanoids. Its ability to modulate inflammation and oxidative stress pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H36O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9+,17-14+ |
InChI Key |
KEXNVBSLXJLOPR-XILAHJMDSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




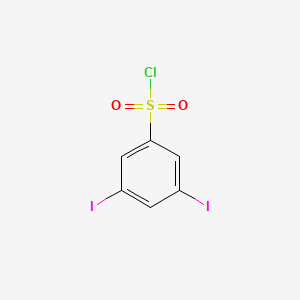
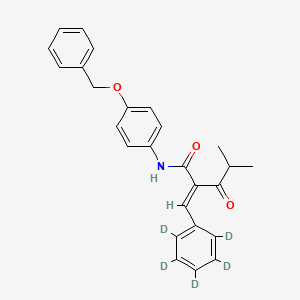

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)

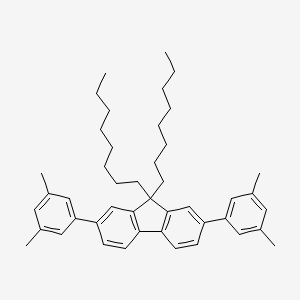
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
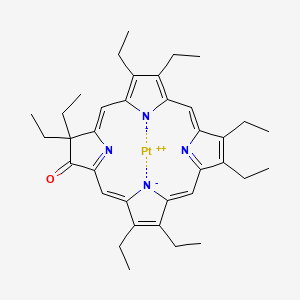
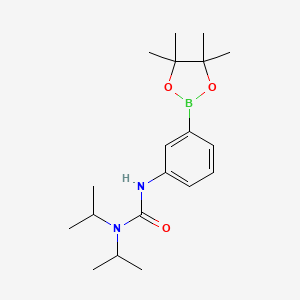
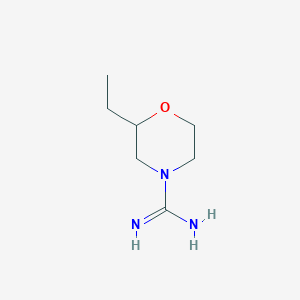
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
